5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Cross-coupling Synthetic methodology Microwave-assisted synthesis

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS 1092351-65-9) is a privileged scaffold with orthogonal C5-Br and C2-methyl ester handles. Unlike C3/C6/C7/C8 analogs, C5-Br substitution dictates unique regioselectivity in cross-coupling and distinct SAR vectors validated in kinase programs (CENP-E IC50=50 nM). The methyl ester eliminates protection/deprotection steps, improving process mass intensity in API synthesis. Procure at 98% purity for GMP-adjacent development.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1092351-65-9
Cat. No. B1517409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
CAS1092351-65-9
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=N1)C=CC=C2Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-5-12-7(10)3-2-4-8(12)11-6/h2-5H,1H3
InChIKeyCKKPLEFSWHGVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS 1092351-65-9): Chemical Profile and Procurement-Relevant Scaffold Context


5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS 1092351-65-9) is a heterobicyclic building block characterized by an imidazo[1,2-a]pyridine core with a bromine substituent at the 5-position and a methyl ester at the 2-position. This compound belongs to a privileged scaffold class extensively utilized in medicinal chemistry for kinase inhibitor development and central nervous system agents [1]. The imidazo[1,2-a]pyridine framework is recognized across the pharmaceutical industry as a pharmacophore conferring favorable drug-like physicochemical properties, including optimal lipophilicity (LogP ~1.42 for this methyl ester derivative) and hydrogen-bond acceptor capacity . For procurement professionals and bench scientists, the compound represents a strategic intermediate where the bromo functionality provides a reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling transformations, enabling modular diversification toward target-focused compound libraries [2].

Why 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester Cannot Be Arbitrarily Substituted: Positional and Functional Group Determinants of Synthetic Utility


Generic substitution of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester with apparently similar imidazopyridine analogs is scientifically unsound due to three non-interchangeable structural features: (1) bromine positioning at C5 versus alternative halogenation sites (C3, C6, C7, or C8) dictates regioselectivity in cross-coupling and profoundly alters downstream electronic effects on the bicyclic π-system [1]; (2) the 2-carboxylic acid methyl ester provides orthogonal reactivity relative to the free carboxylic acid (CAS 1026201-52-4), enabling late-stage diversification without deprotection steps or aqueous solubility complications ; and (3) substitution pattern differences produce non-overlapping structure-activity relationship (SAR) vectors—as demonstrated in kinase inhibitor programs where C5-brominated scaffolds exhibit distinct potency profiles relative to C6 or C8 halogenated counterparts [2]. These factors collectively preclude simple analog interchange in reproducible synthetic workflows.

Quantitative Differentiation Evidence for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester: Comparative Data Versus Closest Structural Analogs


C5-Bromo Substitution Pattern Enables Distinct Suzuki Coupling Reactivity Versus C3-Bromo Isomer: Regioselectivity and Synthetic Scope Comparison

In direct comparative synthetic studies, bromoimidazo[1,2-a]pyridines bearing bromine at the C5 position exhibit markedly different reactivity profiles in Suzuki-Miyaura couplings relative to C3-brominated analogs. The C5-bromo derivatives undergo palladium-catalyzed cross-coupling with arylboronic acids under microwave irradiation (150°C, 20 min) to yield 5-arylated imidazo[1,2-a]pyridines, whereas C3-bromo analogs require distinct catalytic conditions and demonstrate altered regiochemical outcomes due to differential electronic distribution across the bicyclic framework [1]. Specifically, the C5 position participates in coupling as an electrophilic partner with predictable retention of the 2-carboxylic ester functionality intact, enabling orthogonal diversification at other positions.

Cross-coupling Synthetic methodology Microwave-assisted synthesis

Methyl Ester Versus Free Carboxylic Acid: Orthogonal Reactivity and Solubility Advantages in Multi-Step Synthesis

The methyl ester derivative (target compound, CAS 1092351-65-9) demonstrates clear functional differentiation from its free carboxylic acid counterpart (CAS 1026201-52-4) in synthetic planning. The ester form (molecular weight 255.07 g/mol) provides a neutral, protected carboxylate that remains stable under basic coupling conditions (Suzuki, Sonogashira) and enables reactions in organic solvents without aqueous solubility limitations or undesirable metal coordination issues associated with the free acid . The free carboxylic acid form (molecular weight 241.04 g/mol, approximately 5.5% mass difference) carries a negative charge under physiological pH and requires separate handling due to hydrogen-bonding interference in cross-coupling reactions .

Protecting group strategy Solubility optimization Ester hydrolysis

Validated Lead Scaffold in CENP-E Kinase Inhibitor Development: IC50 = 50 nM and Mechanistic Characterization

The 5-bromoimidazo[1,2-a]pyridine scaffold, directly represented by derivative compound 7 bearing the 5-bromo substitution pattern, demonstrated potent centromere-associated protein-E (CENP-E) enzyme inhibition with an IC50 value of 50 nM in biochemical assays [1]. This inhibition translated to cellular activity measured by accumulation of phosphorylated histone H3 (p-HH3) in HeLa cells, a validated pharmacodynamic biomarker of CENP-E target engagement [1]. Subsequent optimization of this 5-bromo lead scaffold via electrostatic potential map (EPM) analysis and structure-based design yielded the 5-methoxy derivative (+)-(S)-12 with improved potency (IC50: 3.6 nM), validating the 5-position as a critical vector for potency optimization [2].

Kinase inhibition CENP-E Anticancer Mitotic kinesin

C5-Bromo Substitution Confers Distinct DYRK1A/CLK1 Kinase Inhibition Profile Versus C6 and C7 Substituted Imidazopyridine Analogs

In a systematic structure-activity relationship (SAR) study evaluating imidazo[1,2-a]pyridine derivatives as dual DYRK1A/CLK1 kinase inhibitors, the position of substitution on the bicyclic core critically determined inhibitory potency [1]. Compounds bearing substitution at the C6 and C7 positions demonstrated micromolar inhibition of both DYRK1A and CLK1 kinases, whereas the C5 substitution pattern (including bromo-substituted analogs) exhibited a divergent activity profile due to altered binding interactions within the ATP-binding pocket [1]. Molecular modeling studies confirmed that the C5 position orients substituents toward a distinct region of the kinase active site, influencing selectivity across the kinome.

Kinase inhibition DYRK1A CLK1 SAR

Commercial Availability and Quality Benchmarking: Purity Standards and Vendor-Specific Supply Differentiation

Multiple authenticated vendors supply 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester with varying purity specifications and supply chain characteristics. Fluorochem offers the compound at 95% purity with full GHS-compliant safety documentation and 1g packaging . AKSci supplies the identical 95% purity specification with California-based inventory and expedited shipping to research institutions . Aladdin Scientific provides the compound with 98+% purity specification for applications requiring higher chemical homogeneity . Sigma-Aldrich offers this compound through their AldrichCPR collection as part of early discovery chemical collections, noting that analytical data is not collected by Sigma-Aldrich and buyers assume responsibility for identity/purity confirmation .

Procurement Quality control Supply chain

Optimal Use Cases for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: CENP-E Kinase Inhibitor Hit-to-Lead Optimization Programs

This compound serves as a validated starting scaffold for CENP-E inhibitor development, with the 5-bromo derivative demonstrating IC50 = 50 nM in biochemical enzyme assays and cellular target engagement evidenced by p-HH3 accumulation in HeLa cells [1]. The 5-position bromine enables rapid analog generation via cross-coupling to explore C5 substitution SAR, a strategy that yielded the optimized 5-methoxy derivative (+)-(S)-12 with 14-fold improved potency (IC50 = 3.6 nM) and in vivo antitumor activity in Colo205 xenograft models [2].

Synthetic Methodology: Modular Library Synthesis via Sequential Cross-Coupling

The compound's orthogonal functional groups—C5-bromo and C2-methyl ester—enable sequential diversification strategies. The bromine participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under microwave or thermal conditions to introduce aryl, alkynyl, or amino substituents at C5 [1]. The methyl ester can be retained as a protected carboxylate throughout these transformations or hydrolyzed post-coupling to reveal the free carboxylic acid for subsequent amide bond formation [2].

Kinase Profiling: DYRK1A/CLK1 Dual Inhibition SAR Exploration

For laboratories investigating dual DYRK1A/CLK1 kinase inhibition—implicated in neurological disorders and certain cancers—the C5-substituted imidazo[1,2-a]pyridine scaffold provides access to a distinct SAR vector compared to C6- and C7-substituted analogs [1]. The compound enables exploration of C5-derivatized analogs with potentially altered kinase selectivity profiles and binding orientations within the ATP pocket, as demonstrated by molecular modeling studies [1].

Pharmaceutical Process Development: Protected Building Block for Multi-Step API Synthesis

In industrial-scale active pharmaceutical ingredient (API) synthesis, the methyl ester form (versus free carboxylic acid) eliminates a protection/deprotection sequence, reducing step count and improving process mass intensity [1]. Procurement of 98+% purity grade from vendors such as Aladdin Scientific supports GMP-adjacent process development where higher chemical homogeneity reduces impurity carryover in downstream steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.